Succinic Acid

Catalog No.
S565559
CAS No.
110-15-6
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinic Acid

CAS Number

110-15-6

Product Name

Succinic Acid

IUPAC Name

butanedioic acid

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-N

SMILES

Array

solubility

5 to 10 mg/mL at 72 °F (NTP, 1992)
Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene.
1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether
Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether
IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM
In water, 8.32X10+4 mg/L @ 25 °C
83.2 mg/mL

Synonyms

1,2 Ethanedicarboxylic Acid, 1,2-Ethanedicarboxylic Acid, 1,4 Butanedioic Acid, 1,4-Butanedioic Acid, Ammonium Succinate, Butanedioic Acid, Potassium Succinate, Succinate, Succinate, Ammonium, Succinate, Potassium, Succinic Acid

Canonical SMILES

C(CC(=O)O)C(=O)O

The exact mass of the compound Succinic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 72° f (ntp, 1992)83200 mg/l (at 25 °c)0.70 m83.2 mg/ml at 25 °csoluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene.1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml etherpractically insol in carbon disulfide, carbon tetrachloride, petroleum etherin 100 ml solvent @ 25 °c: 9.0 g in ethanol, 0.66 g in ether, 0.02 g in chloroformin water, 8.32x10+4 mg/l @ 25 °c83.2 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106449. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates. It belongs to the ontological category of alpha,omega-dicarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Succinic acid (butanedioic acid, CAS 110-15-6) is a saturated C4 dicarboxylic acid that serves as a critical platform chemical in the transition toward bio-based and biodegradable materials [1]. Characterized by its high melting point (185–187 °C) and high aqueous solubility, it is primarily procured as a precursor for aliphatic polyesters, plasticizers, and pharmaceutical excipients [2]. As a rigid, short-chain diacid, succinic acid imparts distinct thermal and mechanical properties to downstream derivatives, making it a foundational building block in both traditional petrochemical and modern green chemistry workflows [3].

Substituting succinic acid with closely related aliphatic dicarboxylic acids, such as the C6 adipic acid or the C5 glutaric acid, fundamentally alters both process chemistry and end-product performance[1]. In polymer synthesis, the shorter C4 chain of succinic acid restricts molecular mobility compared to longer-chain analogs, drastically increasing the crystallinity and melting temperature of resulting polyesters [2]. Furthermore, in aqueous formulations and chemical extractions, the significantly higher polarity and water solubility of succinic acid prevent one-to-one drop-in replacement with adipic acid, as generic substitution would require extensive reformulation, altered solvent ratios, and modified thermal processing windows [3].

Quantitative Thermal Stability Advantage in Biodegradable Polyesters

When utilized as a monomer for aliphatic polyesters, succinic acid yields polymers with significantly higher thermal stability than those derived from adipic acid[1]. Polybutylene succinate (PBS) exhibits a melting point (Tm) of 112–115 °C, whereas the adipic acid-derived equivalent, polybutylene adipate (PBA), melts at approximately 60 °C [2]. This substantial thermal differential dictates the material's service temperature limit in industrial applications [3].

Evidence DimensionPolymer Melting Point (Tm)
Target Compound DataSuccinic acid-derived PBS: 112–115 °C
Comparator Or BaselineAdipic acid-derived PBA: ~60 °C
Quantified Difference>50 °C increase in melting temperature
ConditionsDifferential scanning calorimetry (DSC) of highly crystalline homopolymers

Ensures that resulting bioplastic packaging and agricultural films maintain structural integrity at elevated service temperatures.

Higher Aqueous Solubility for Streamlined Processing

Succinic acid demonstrates a markedly different solubility profile compared to longer-chain dicarboxylic acids, directly impacting aqueous phase reactions and formulation workflows [1]. At 20 °C, the water solubility of succinic acid is approximately 58 g/L, which is nearly four times higher than that of adipic acid (15 g/L) [2]. This higher polarity eliminates the need for volatile organic co-solvents in many pharmaceutical and food-grade applications [3].

Evidence DimensionAqueous Solubility at 20 °C
Target Compound DataSuccinic Acid: ~58 g/L
Comparator Or BaselineAdipic Acid: ~15 g/L
Quantified Difference~3.8x higher aqueous solubility
ConditionsStandard atmospheric pressure, 20 °C aqueous solution

Allows for higher concentration aqueous formulations and simplifies purification steps without relying on organic co-solvents.

Distinctive Acid Dissociation for Precision Buffering

The shorter carbon backbone of succinic acid induces a stronger inductive effect on its carboxyl groups compared to adipic acid, resulting in a distinct buffering profile [1]. Succinic acid possesses a pKa1 of 4.21 and a pKa2 of 5.64, whereas adipic acid exhibits a pKa1 of 4.41 and a pKa2 of 5.41 [2]. The wider gap between the first and second dissociation constants of succinic acid provides a broader and more staggered buffering capacity in mildly acidic environments[3].

Evidence DimensionAcid Dissociation Constants (pKa)
Target Compound DataSuccinic acid: pKa1 = 4.21, pKa2 = 5.64 (ΔpKa = 1.43)
Comparator Or BaselineAdipic acid: pKa1 = 4.41, pKa2 = 5.41 (ΔpKa = 1.00)
Quantified Difference0.20 lower pKa1 and 43% wider gap between dissociation steps
ConditionsStandard aqueous titration at 25 °C

Provides a staggered, dual-stage pH buffering capacity required for stabilizing sensitive active pharmaceutical ingredients (APIs).

Crystallinity Maximization in Copolymer Design

In the engineering of biodegradable copolymers, the ratio of succinic acid to adipic acid is strictly controlled to dictate mechanical rigidity versus flexibility[1]. Pure polybutylene succinate (PBS) achieves a high degree of crystallinity (35–45%) and a tensile strength of approximately 330 kg/cm² [2]. Introducing adipic acid to form poly(butylene succinate-co-adipate) (PBSA) disrupts this regular chain packing, reducing crystallinity to below 30% and significantly lowering tensile strength in favor of elongation [3].

Evidence DimensionPolymer Crystallinity and Tensile Strength
Target Compound Data100% Succinic acid monomer (PBS): 35–45% crystallinity, ~330 kg/cm² tensile strength
Comparator Or BaselineSuccinic/Adipic copolymer (PBSA): <30% crystallinity, reduced tensile strength
Quantified Difference>15% absolute increase in crystallinity when excluding adipic acid
ConditionsInjection-molded or extruded aliphatic polyesters

Dictates the procurement choice between rigid structural bioplastics (pure succinate) and flexible, fast-degrading films (succinate-adipate blends).

Synthesis of High-Temperature Biodegradable Packaging

Because succinic acid yields polyesters with a melting point exceeding 110 °C, it is the required diacid monomer for manufacturing hot-beverage cups, microwavable bioplastic containers, and agricultural mulch films that must withstand intense solar heat without deforming [1].

Aqueous Pharmaceutical Buffer Formulation

Leveraging its high water solubility (58 g/L) and staggered pKa values, succinic acid is utilized as a buffering agent and excipient in liquid pharmaceutical formulations, where it stabilizes APIs across a wider mildly acidic pH range than longer-chain dicarboxylic acids [2].

Rigid Polyurethane and Resin Precursors

In the production of polyester polyols for polyurethanes, succinic acid is selected over adipic acid to increase the glass transition temperature and enhance hard-phase to soft-phase interactions, resulting in coatings and elastomers with quantifiably higher structural rigidity [3].

Physical Description

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992)
Liquid; Dry Powder; Liquid, Other Solid; Other Solid; Dry Powder, Liquid
Colourless or white, odourless crystals
Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline]
Solid

Color/Form

WHITE MINUTE MONOCLINIC PRISMS
Triclinic or monoclinic prisms

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

118.02660867 Da

Monoisotopic Mass

118.02660867 Da

Boiling Point

455 °F at 760 mmHg (Decomposes) (NTP, 1992)
235 °C

Flash Point

160 °C (open cup)

Heavy Atom Count

8

Taste

Very acid taste
TART TASTE; PURE AQ SOLN ARE SLIGHTLY BITTER & TASTE BUILD UP IS SLOW

Density

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink
1.572 @ 25 °C/4 °C
BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC

LogP

-0.59
-0.59 (LogP)
-0.59
log Kow = -0.59

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Powder

Melting Point

363 to 365 °F (NTP, 1992)
185,0-190,0 °C
188 °C
185 - 188 °C

UNII

AB6MNQ6J6L

Related CAS

26776-24-9

GHS Hazard Statements

Aggregated GHS information provided by 2344 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 78 of 2344 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 2266 of 2344 companies with hazard statement code(s):;
H318 (82.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (15.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For nutritional supplementation, also for treating dietary shortage or imbalance

Therapeutic Uses

/EXPTL THER/ Succinic acid (100 mM) significantly inhibited systemic anaphylaxis induced by compound 48/80 /a potent mast cell degranulator/ in mice and dose-dependently inhibited local anaphylaxis activated by anti-dinitrophenyl IgE. Further 10 and 100 mM significantly inhibited histamine release from rat peritoneal mast cells activated by compound 48/80 or anti-dinitrophenyl IgE. In addition succinic acid (0.1 and 1 mM) had a significant inhibitory effect on anti-dinitrophenyl IgE-induced tumor necrosis factor-alpha secretion from rat peritoneal mast cells. The level of cyclic AMP in rat peritoneal mast cells, when succinic acid (100 mM) was added, transiently and significantly increased about 4 times compared with that of basal cells. These results suggest a possible use of succinic acid in managing mast cell-dependent anaphylaxis.

Mechanism of Action

Succinate is an essential component of the Krebs or citric acid cycle and serves an electron donor in the production of fumaric acid and FADH2. It also has been shown to be a good "natural" antibiotic because of its relative acidic or caustic nature (high concentrations can even cause burns). Succinate supplements have been shown to help reduce the effects of hangovers by activating the degradation of acetaldehyde - a toxic byproduct of alcohol metabolism - into CO2 and H2O through aerobic metabolism. Succinic acid has been shown to stimulate neural system recovery and bolster the immune system. Claims have also been made that it boosts awareness, concentration and reflexes.

Vapor Pressure

0.00000019 [mmHg]
1.91X10-7 mm Hg @ 25 °C /extrapolated/

Pictograms

Irritant

Corrosive;Irritant

Impurities

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max

Other CAS

110-15-6

Absorption Distribution and Excretion

Succinic acid occurs normally in human urine (1.9-8.8 mg/L).

Metabolism Metabolites

Succinic acid is a normal intermediary metabolite and a constituent of the citric acid cycle. It is readily metabolized when administered to animals, but may be partly excreted unchanged in the urine if large doses are fed.
Succinic acid can be converted into fumaric acid by oxidation via succinate dehydrogenase.

Wikipedia

Succinic acid

Use Classification

Food additives
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Hydrogenation of maleic acid, maleic anhydride, or fumaric acid produces good yields of succinic acid.
1,4-Butanediol can be oxidized to succinic acid in several ways: (1) with O2 in an aqueous solution of an alkaline-earth hydroxide at 90-110 °C in the presence of Pd-C; (2) by ozonolysis in aqueous acetic acid; or (3) by reaction with N2O4 at low temperature.
Succinic acid can ... be obtained by phase-transfer-catalyzed reaction of 2-haloacetates, electrolytic dimerization of bromoacetic acid or ester, oxidation of 3-cyanopropanal, and fermentation of n-alkanes.
Succinic acid is derived from fermentation of ammonium tartrate.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Services
All Other Chemical Product and Preparation Manufacturing
Plastics Product Manufacturing
Utilities
All Other Basic Organic Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Butanedioic acid: ACTIVE

Analytic Laboratory Methods

Method: AOAC Method 970.31; Procedure: gas chromatographic method; Analyte: succinic acid; Matrix: eggs; Detection Level: not provided.[
Method: AOAC 948.14; Procedure: ether extraction method; Analyte: succinic acid; Matrix: eggs; Detection Level: not provided.[

Storage Conditions

Keep tightly closed. /Potassium salt trihydrate/

Dates

Last modified: 08-15-2023
Galonić et al. Two Interconverting Fe(IV) Intermediates in Aliphatic Chlorination by the Halogenase CytC3 Nature Chemical Biology, doi: 10.1038/nchembio856, published online 14 January 2007 http://www.nature.com/naturechemicalbiology
Vincent et al. Enzymatic catalysis on conducting graphite particles Nature Chemical Biology, doi: 10.1038/NChemBio.2007.47, published online 11 November 2007. http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

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